3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid
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Description
The compound “3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid” is a chemical compound with the molecular formula C18H19NO3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO3/c1-11-7-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-5-12(8-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 297.35 . The compound’s storage temperature is 28°C .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been a subject of study for its synthesis and crystal structure. For instance, Zhao et al. (2010) investigated the synthesis and crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, which shares structural similarities with the compound (Zhao et al., 2010). Similarly, K. Rajalakshmi et al. (2001) reported on the crystal and molecular structure of 1-n-butyl-2,6,6′-trimethyl-4-oxo-4,5,6,7-tetrahydro-3 indole acetic acid, which is structurally related and noted for its antihyperglycemic properties (K. Rajalakshmi et al., 2001).
Biological Evaluation and Synthesis Methods
Chaitramallu et al. (2017) explored the synthesis and biological evaluation of benzoic acid derivatives, which include structural elements similar to the compound of interest (Chaitramallu et al., 2017). Z. Caliskan et al. (2020) described an efficient method for preparing 4-oxo-4,5,6,7-tetrahydroindoles, highlighting the versatility of these compounds in various scientific applications (Z. Caliskan et al., 2020).
Photolysis and Chemical Transformations
Qianghua Lin and M. Abe (2021) studied the photolysis of caged benzoic acids, which is relevant for understanding the light-triggered chemical transformations of compounds like 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid (Qianghua Lin & M. Abe, 2021).
Lewis Acid-Catalyzed Synthesis
Yanhong Jiang and Chaoguo Yan (2016) researched the Lewis acid-catalyzed synthesis of similar compounds, which provides insights into efficient synthetic methods for structurally related compounds (Yanhong Jiang & Chaoguo Yan, 2016).
Anticancer and Docking Studies
P. Kamath et al. (2015) conducted a study on indole-coumarin hybrids for their anticancer activity, which is relevant for understanding the potential biological applications of compounds with an indole structure (P. Kamath et al., 2015).
Properties
IUPAC Name |
3-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-7-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-5-12(8-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJUCDQEACPUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC(=C3)C(=O)O)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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